An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfacetamide-d4
An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfacetamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental design, analytical method development, and pharmacokinetic studies.
Sulfacetamide-d4 serves as a valuable tool in research, particularly as an internal standard for clinical mass spectrometry and in studies investigating the pharmacokinetic profiles of drugs.[1] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating precise quantification in complex biological matrices.
Core Chemical and Physical Data
The fundamental properties of Sulfacetamide-d4 are summarized below, providing a foundational dataset for laboratory use.
General Properties
| Property | Value | Source |
| IUPAC Name | N-[(4-aminophenyl-d4)sulfonyl]acetamide | [2] |
| Molecular Formula | C₈H₆D₄N₂O₃S | [1][2][3][4] |
| Molecular Weight | 218.27 g/mol | [1][2][3][4] |
| Unlabeled CAS Number | 144-80-9 | [2][3] |
| Synonyms | Sulphacetamide-d4, N-[(4-aminophenyl)sulfonyl]acetamide-d4 | [1][2][3] |
Physical Properties
| Property | Value | Source |
| Appearance | White powder (inferred from unlabeled form) | [5][6] |
| Melting Point | 182-184 °C (for unlabeled form) | [5][7][8] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[9] The sodium salt is soluble in water.[9] | |
| Storage Temperature | 2-8°C or +4°C | [2][3][4] |
Analytical and Stability Data
| Property | Value | Source |
| Purity | >95% or ≥98% (by HPLC) | [2][3][4][9] |
| Chemical Stability | Stable under standard ambient conditions. Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids. | [8] |
| Light Sensitivity | The unlabeled form is sensitive to light and can degrade, which may lead to irritation. It should be stored in the dark. | [5] |
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfacetamide is a bacteriostatic sulfonamide antibiotic.[5] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[5][10] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a vital precursor for the synthesis of folic acid.[5] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins, which are essential for growth and replication.[10] By blocking this pathway, Sulfacetamide effectively halts bacterial multiplication.[5]
Caption: Competitive inhibition of dihydropteroate synthase by Sulfacetamide-d4.
Experimental Protocols
General Synthesis Workflow
The synthesis of Sulfacetamide typically starts from sulfanilamide.[11] For the deuterated analog, a deuterated starting material would be used. A common method involves the acetylation of the sulfanilamide.[11] A subsequent controlled, partial hydrolysis is then performed to selectively remove one of the acetyl groups, yielding the final Sulfacetamide product.[11][12]
Caption: General workflow for the synthesis of Sulfacetamide-d4.
Analytical Methodologies
The analysis of Sulfacetamide and its deuterated analog in pure form, pharmaceutical preparations, and biological samples is commonly performed using spectrophotometric and chromatographic methods.
1. Spectrophotometric Analysis (UV-Vis)
A validated UV spectrophotometric method can be used for the determination of Sulfacetamide in solutions.[13]
-
Principle: The method relies on the distinct UV absorbance maxima of Sulfacetamide and its primary degradation product, sulfanilamide, at a controlled pH. At pH 4.0, Sulfacetamide exhibits an absorption maximum at 271 nm, which is distinct from sulfanilamide's maximum at 258 nm.[13]
-
Protocol Outline:
-
Prepare a standard stock solution of Sulfacetamide-d4 in a suitable solvent (e.g., water for the sodium salt).
-
Create a series of dilutions within a linear range (e.g., 1.0–5.0 × 10⁻⁵ M).[13]
-
Use a pH 4.0 acetate buffer to maintain consistent ionization.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 271 nm for Sulfacetamide.[13]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Sulfacetamide-d4.[2][3]
-
Principle: HPLC separates the compound from impurities based on its interaction with a stationary phase (column) and a mobile phase. Detection is typically performed with a UV detector.
-
General Protocol:
-
Sample Preparation: Accurately weigh and dissolve the Sulfacetamide-d4 sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (e.g., 267-271 nm).[9][13]
-
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify the compound and any impurities.
-
3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary application for Sulfacetamide-d4, where it is used as an internal standard.
-
Principle: LC-MS separates the analyte from the biological matrix, and the mass spectrometer detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z). The deuterated standard is added to samples at a known concentration to correct for matrix effects and variations in sample processing.
-
Typical Workflow:
Caption: Typical workflow for quantification using Sulfacetamide-d4 as an internal standard.
-
Spectral Data:
-
¹³C NMR: Spectral data for the unlabeled compound is available and can serve as a reference.[12][14]
-
¹H NMR: The proton NMR spectrum for the unlabeled compound has been documented.[12] In the deuterated form, the signals corresponding to the aromatic protons would be absent.
-
Mass Spectrum: The electron ionization mass spectrum of unlabeled Sulfacetamide is known.[15] In mass spectrometry analysis of Sulfacetamide-d4, the molecular ion peak and fragment ions will be shifted by +4 Da compared to the unlabeled compound, allowing for clear differentiation.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfacetamide-d4 | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Sulfacetamide-d4 | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfacetamide [drugfuture.com]
- 8. Sulfacetamide CAS#: 144-80-9 [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. scribd.com [scribd.com]
- 13. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfacetamide(144-80-9) 13C NMR spectrum [chemicalbook.com]
- 15. Sulfacetamide [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
